molecular formula C32H30N6O10 B12736569 Dimethyl 2-((1-(((4-((2-((2-(methoxycarbonyl)phenyl)azo)-1,3-dioxobutyl)amino)phenyl)amino)carbonyl)-2-oxopropyl)azo)terephthalate CAS No. 79102-66-2

Dimethyl 2-((1-(((4-((2-((2-(methoxycarbonyl)phenyl)azo)-1,3-dioxobutyl)amino)phenyl)amino)carbonyl)-2-oxopropyl)azo)terephthalate

Cat. No.: B12736569
CAS No.: 79102-66-2
M. Wt: 658.6 g/mol
InChI Key: BCCHLRMBMFIGAS-UHFFFAOYSA-N
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Description

Dimethyl 2-((1-(((4-((2-((2-(methoxycarbonyl)phenyl)azo)-1,3-dioxobutyl)amino)phenyl)amino)carbonyl)-2-oxopropyl)azo)terephthalate is a complex organic compound characterized by its azo and ester functional groups. This compound is notable for its vibrant color properties, making it a significant component in dye chemistry. The presence of multiple functional groups allows it to participate in various chemical reactions, making it a versatile compound in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-((1-(((4-((2-((2-(methoxycarbonyl)phenyl)azo)-1,3-dioxobutyl)amino)phenyl)amino)carbonyl)-2-oxopropyl)azo)terephthalate typically involves a multi-step process. The initial step often includes the formation of the azo linkage through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. This is followed by coupling with another aromatic compound to form the azo dye. The esterification process involves reacting the resulting azo compound with methanol in the presence of an acid catalyst to form the dimethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the azo linkage and prevent decomposition. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-((1-(((4-((2-((2-(methoxycarbonyl)phenyl)azo)-1,3-dioxobutyl)amino)phenyl)amino)carbonyl)-2-oxopropyl)azo)terephthalate undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Dimethyl 2-((1-(((4-((2-((2-(methoxycarbonyl)phenyl)azo)-1,3-dioxobutyl)amino)phenyl)amino)carbonyl)-2-oxopropyl)azo)terephthalate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of high-performance pigments and dyes for textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of Dimethyl 2-((1-(((4-((2-((2-(methoxycarbonyl)phenyl)azo)-1,3-dioxobutyl)amino)phenyl)amino)carbonyl)-2-oxopropyl)azo)terephthalate primarily involves its interaction with light and other chemical species. The azo group can undergo photoisomerization, changing its configuration upon exposure to light, which alters its color properties. This compound can also form stable complexes with metal ions, which can be utilized in various catalytic and analytical applications.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 4-((2-(methoxycarbonyl)phenyl)azo)terephthalate: Similar structure but lacks the additional azo and dioxobutyl groups.

    Dimethyl 2-((1-(((4-((2-(carboxyphenyl)azo)phenyl)amino)carbonyl)-2-oxopropyl)azo)terephthalate: Similar but with a carboxy group instead of a methoxycarbonyl group.

Uniqueness

Dimethyl 2-((1-(((4-((2-((2-(methoxycarbonyl)phenyl)azo)-1,3-dioxobutyl)amino)phenyl)amino)carbonyl)-2-oxopropyl)azo)terephthalate is unique due to its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to undergo photoisomerization and form stable complexes with metal ions makes it particularly valuable in research and industrial applications.

Biological Activity

Dimethyl 2-((1-(((4-((2-((2-(methoxycarbonyl)phenyl)azo)-1,3-dioxobutyl)amino)phenyl)amino)carbonyl)-2-oxopropyl)azo)terephthalate, a complex azo compound, has garnered attention in recent years due to its potential biological activities. This article synthesizes existing research findings on its biological properties, including antimicrobial, antioxidant, and anticancer activities.

Chemical Structure and Properties

The compound is characterized by its intricate structure featuring multiple functional groups, including azo, amine, and carbonyl moieties. Here is a summary of its chemical properties:

PropertyValue
Molecular FormulaC33H42N4O6
Molecular Weight590.71 g/mol
CAS Number79102-66-2
DensityNot specified
Boiling PointNot specified
LogPNot specified

Antimicrobial Activity

Recent studies have demonstrated that azo compounds exhibit significant antimicrobial properties. For instance, a related compound was tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing notable inhibition zones in agar diffusion assays. The minimum inhibitory concentration (MIC) values were comparable to conventional antibiotics like ciprofloxacin .

In the case of this compound, preliminary tests suggest potential efficacy against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is hypothesized to be a mechanism behind its antimicrobial properties.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH radical scavenging test. Results indicated that the compound exhibited a significant ability to neutralize free radicals, suggesting potential protective effects against oxidative stress-related diseases .

A comparative study with known antioxidants showed that this compound had comparable activity levels, indicating its potential as a natural antioxidant agent.

Anticancer Activity

The anticancer properties of azo compounds have been widely studied. In vitro studies have shown that related azo compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

For this compound, initial evaluations suggest it may inhibit proliferation in various cancer cell lines. The compound's structural features may enhance its interaction with cellular targets involved in cancer progression.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of several azo compounds against Candida albicans and found that dimethyl derivatives exhibited significant antifungal activity with MIC values lower than standard antifungal agents .
  • Antioxidant Mechanism : Research on similar azo compounds indicated that their antioxidant activity is primarily due to the presence of electron-donating groups that stabilize free radicals .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that certain derivatives of azo compounds can significantly reduce cell viability through apoptosis induction mechanisms .

Properties

CAS No.

79102-66-2

Molecular Formula

C32H30N6O10

Molecular Weight

658.6 g/mol

IUPAC Name

dimethyl 2-[[1-[4-[[2-[(2-methoxycarbonylphenyl)diazenyl]-3-oxobutanoyl]amino]anilino]-1,3-dioxobutan-2-yl]diazenyl]benzene-1,4-dicarboxylate

InChI

InChI=1S/C32H30N6O10/c1-17(39)26(37-35-24-9-7-6-8-22(24)31(44)47-4)28(41)33-20-11-13-21(14-12-20)34-29(42)27(18(2)40)38-36-25-16-19(30(43)46-3)10-15-23(25)32(45)48-5/h6-16,26-27H,1-5H3,(H,33,41)(H,34,42)

InChI Key

BCCHLRMBMFIGAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)N=NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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